1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide
Overview
Description
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the dimethylsulfamoyl group. Common reagents used in these reactions include piperidine, ethyl 4-bromobenzoate, and dimethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar piperidine ring and sulfonyl group but differs in the specific substituents attached to the ring.
1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: This compound shares the dimethylsulfamoyl group but has a different aromatic ring structure.
Uniqueness
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-26-18-9-7-16(8-10-18)6-5-13-20-19(23)17-11-14-22(15-12-17)27(24,25)21(2)3/h7-10,17H,4-6,11-15H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPRORZIKGWOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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